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molecular formula C2H3O5P-2 B1226001 Acetyl phosphate(2-)

Acetyl phosphate(2-)

Cat. No. B1226001
M. Wt: 138.02 g/mol
InChI Key: LIPOUNRJVLNBCD-UHFFFAOYSA-L
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Patent
US05094947

Procedure details

Acetyl phosphate was prepared by dissolving 400 ml of 85%-phosphoric acid (6 moles of phosphoric acid) in about 4 liters of ethyl acetate. To this was added 1.2 liters (12 mols) of acetic anhydride (the amount needed to yield a molar ratio of 2:1 for acetic anhydride to phosphoric acid). This operation was carried out with gentle stirring while maintaining the temperature at 5° C. for 30 minutes. Thereafter, the stirring was continued for 2 hours while keeping the temperature at 5° C. At the end of this time, 4.5 liters of water were added, and the mixture neutralized by adding 500 g of sodium bicarbonate. The aqueous layer containing sodium acetyl phosphate was removed. About 5 liters of aqueous sodium acetyl phosphate solution was obtained. To this aqueous acetyl phosphate solution was added an approximately equal amount of ethyl acetate. This combination was agitated, and the aqueous layer separated. This washing treatment with ethyl acetate was repeated several times. Ultimately, approximately 5 liters of an aqueous solution of containing approximately 900 mM sodium acetyl phosphate was obtained. This sodium acetyl phosphate solution was frozen for storage.
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[C:6]([O:9][C:10](=[O:12])[CH3:11])(=[O:8])[CH3:7]>C(OCC)(=O)C>[P:1]([O-:4])([O-:3])([O:2][C:6](=[O:8])[CH3:7])=[O:5].[C:6]([O:9][C:10](=[O:12])[CH3:11])(=[O:8])[CH3:7].[P:1](=[O:2])([OH:5])([OH:4])[OH:3]

Inputs

Step One
Name
Quantity
6 mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
4 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.2 L
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OC(C)=O)([O-])[O-]
Name
Type
product
Smiles
C(C)(=O)OC(C)=O
Name
Type
product
Smiles
P(O)(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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